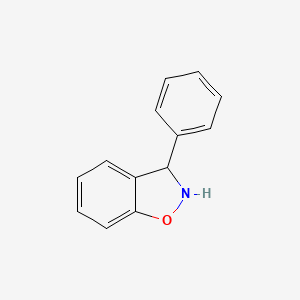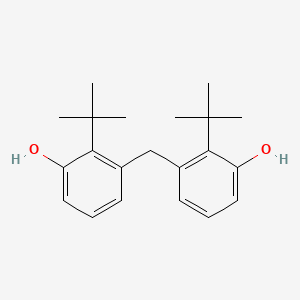![molecular formula C12H18OSn B12546737 Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane CAS No. 145025-01-0](/img/structure/B12546737.png)
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group and a prop-2-en-1-yloxy group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane typically involves the reaction of trimethyltin chloride with 2-[(prop-2-en-1-yl)oxy]phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The phenyl and prop-2-en-1-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Organotin oxides.
Reduction: Tin(II) derivatives.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its organotin moiety can interact with cellular components, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl{2-[(prop-2-yn-1-yloxy)]phenyl}stannane: Similar structure but with a prop-2-yn-1-yloxy group.
Trimethyl{2-[(prop-2-en-1-yloxy)]phenyl}silane: Contains a silicon atom instead of tin.
Trimethyl{2-[(prop-2-en-1-yloxy)]phenyl}germane: Contains a germanium atom instead of tin.
Uniqueness
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane is unique due to its specific organotin structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the tin atom allows for unique coordination chemistry and interactions with various molecular targets, distinguishing it from its silicon and germanium analogs.
Eigenschaften
CAS-Nummer |
145025-01-0 |
|---|---|
Molekularformel |
C12H18OSn |
Molekulargewicht |
296.98 g/mol |
IUPAC-Name |
trimethyl-(2-prop-2-enoxyphenyl)stannane |
InChI |
InChI=1S/C9H9O.3CH3.Sn/c1-2-8-10-9-6-4-3-5-7-9;;;;/h2-6H,1,8H2;3*1H3; |
InChI-Schlüssel |
YJGXSTOOWNMVEX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC=CC=C1OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
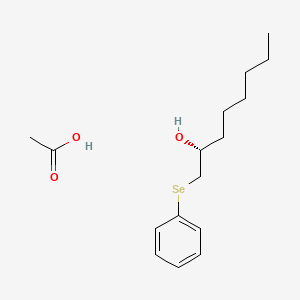



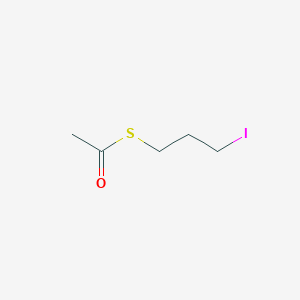
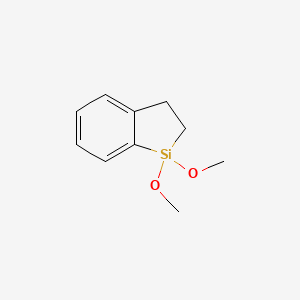


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
